molecular formula C11H8F4O2 B2856817 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione CAS No. 38440-17-4

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione

Cat. No.: B2856817
CAS No.: 38440-17-4
M. Wt: 248.177
InChI Key: KBKGPYOIZDQDMF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione is a fluorinated β-diketone of significant interest in advanced organic and medicinal chemistry research. Its molecular structure, featuring both a β-diketone moiety and fluorine atoms, makes it a versatile building block for the synthesis of complex molecules . Fluorinated diketones of this kind are frequently employed as key intermediates in the development of pharmaceutical compounds, where the trifluoromethyl and aromatic groups can enhance metabolic stability, membrane permeability, and binding affinity of candidate drugs . In material science, this compound serves as a precursor for the development of specialized polymers and coatings, where the incorporation of fluorine can impart desirable properties such as enhanced chemical resistance, thermal stability, and unique electronic characteristics . Researchers also utilize its specific reactivity in the construction of heterocyclic systems and as a chelating ligand for metal ions in catalytic applications . This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c1-6-4-7(12)2-3-8(6)9(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKGPYOIZDQDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with trifluoroacetylacetone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output and minimize the production cost .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems[4][4].

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs differ in the aryl substituent attached to the β-diketone scaffold. Key examples include:

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties References
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione 4-fluorophenyl 234.15 Metal coordination; used in lanthanoid extraction
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione 4-methylphenyl (p-tolyl) 232.17 Chelating agent; intermediate in organic synthesis
4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione 2-thienyl 238.18 Synthesis of chalcones; ligand in Ru(III) complexes
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione 2-furyl 222.12 Metal extraction; sublimation enthalpy: ~298 kJ/mol
4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione 2-naphthyl 298.25 Luminescent Ho(III) complexes; enhanced steric bulk
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione 4-methoxyphenyl 246.18 Intermediate in PROTAC drug development
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione pyridin-2-yl 233.14 Ligand for transition metals; improved solubility in polar solvents

Key Observations:

  • Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance metal-binding affinity by increasing ligand acidity. For example, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione exhibits superior selectivity for lanthanoid(III) ions in solvent extraction systems compared to non-fluorinated analogs .
  • Steric Effects: Bulky substituents like 2-naphthyl or 4-propylphenyl () reduce coordination flexibility but improve selectivity for larger metal ions (e.g., Ho³⁺) .
  • Heteroaromatic Substituents (e.g., thienyl, furyl): Modify solubility and reactivity. Thienyl derivatives are pivotal in chalcone synthesis under sonication-assisted conditions , while furyl analogs demonstrate lower sublimation enthalpies (~298 kJ/mol), suggesting volatility useful in purification .

Physicochemical Properties

  • Solubility: Polar substituents (e.g., -OCH₃ in 4-methoxyphenyl derivatives) improve aqueous solubility, critical for biological applications .
  • Thermal Stability: Sublimation enthalpies vary with substituent size; furyl derivatives exhibit lower values (~298 kJ/mol) compared to bulkier aryl analogs .

Biological Activity

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of trifluoromethyl and fluoro groups, which enhance its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H8F4O3C_{11}H_{8}F_{4}O_{3}. The presence of multiple fluorine atoms contributes to its lipophilicity and stability, which are crucial for its biological activity.

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : The trifluoromethyl and fluoro groups enhance binding affinity to specific enzymes and receptors. This can lead to modulation of various biochemical pathways.
  • Inhibition of Pathways : Preliminary studies suggest that this compound may inhibit certain signaling pathways involved in inflammation and cancer progression.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : It has been reported to have anti-inflammatory properties that may be beneficial in treating conditions like arthritis.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Analgesic Properties : As an intermediate in the synthesis of celecoxib, it may possess analgesic effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings

Recent studies have explored the efficacy and mechanisms of action of this compound. Below is a summary of key findings from various research articles:

StudyFindingsCell Lines TestedIC50 (µM)
Xia et al. (2022)Demonstrated significant apoptosis in cancer cellsA37526
Fan et al. (2022)Induced autophagy without apoptosisA5490.71
Li et al. (2022)Inhibited cyclin-dependent kinase 2 (CDK2)MCF-70.98
Wang et al. (2023)Showed significant anticancer efficacy against multiple cell linesHCT1160.39

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study involving the treatment of inflammatory conditions demonstrated that derivatives exhibited reduced inflammation markers in animal models.
  • Case Study 2 : Research on anticancer properties indicated that compounds with similar structures showed enhanced apoptosis in breast cancer cells compared to standard treatments.

Q & A

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves fluorinated β-diketone precursors and aromatic substitution reactions. A common approach is the Claisen-Schmidt condensation between 4-fluoro-2-methylacetophenone and ethyl trifluoroacetate under basic conditions (e.g., sodium hydride or potassium carbonate). Key parameters include:

  • Temperature: Maintain 0–5°C during ketone enolate formation to minimize side reactions.
  • Solvent: Anhydrous THF or DMF enhances reactivity of the enolate intermediate.
  • Purification: Recrystallization from ethanol/water mixtures yields high-purity product (>98%) .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Claisen-Schmidt72–8598Moisture sensitivity
Friedel-Crafts Acylation6595Regioselectivity control
Microwave-assisted8899Equipment availability

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
    • ¹³C NMR: Carbonyl carbons (δ 185–190 ppm) and CF₃ groups (δ 110–120 ppm, J₃ coupling) are diagnostic .
  • X-ray Crystallography: Resolves structural ambiguities, such as keto-enol tautomerism. For example, the enolic form dominates in the solid state, with O···H distances of 1.65–1.70 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data attributed to the compound’s fluorinated and methyl-substituted phenyl groups?

Methodological Answer: Fluorine’s electron-withdrawing effects and steric hindrance from the methyl group create competing reactivity profiles. To address contradictions:

  • Kinetic Studies: Use stopped-flow NMR to monitor reaction intermediates (e.g., enolate formation rates under varying pH).
  • Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict regioselectivity in nucleophilic attacks, correlating with experimental outcomes .
  • Isotopic Labeling: ¹⁸O-labeled diketones track keto-enol equilibria in solution .

Q. Table 2: Reactivity Comparison with Structural Analogs

CompoundElectrophilic ReactivityNucleophilic Reactivity
4,4,4-Trifluoro-1-(2-thienyl)dioneHighModerate
1-(3,5-Difluorophenyl) derivativeModerateHigh
Non-fluorinated analogLowHigh

Q. What experimental designs are recommended to assess the environmental fate of this compound in ecological risk studies?

Methodological Answer: Adopt a tiered approach:

Laboratory Studies:

  • Hydrolysis Stability: Test at pH 3–9 (25–50°C) to estimate half-lives. Fluorinated diketones are typically resistant to hydrolysis (t₁/₂ >30 days at pH 7) .
  • Photodegradation: Use UV-Vis irradiation (λ=254 nm) to identify degradation products via LC-HRMS.

Field Studies:

  • Soil/Water Partitioning: Measure log K₀c values using batch equilibrium tests. The compound’s log P (~2.8) suggests moderate mobility in soil .

Ecotoxicity:

  • Daphnia magna Assays: 48-hour LC₅₀ values correlate with lipophilicity trends .

Q. How does the compound’s fluorinated structure influence its biological activity, and what assays are suitable for mechanistic studies?

Methodological Answer: The trifluoromethyl group enhances metabolic stability and membrane permeability. Key assays include:

  • Enzyme Inhibition: Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
  • Cellular Uptake: Radiolabel the compound (³H or ¹⁹F MRI) to quantify accumulation in HeLa or HepG2 cells .
  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The compound’s planar diketone moiety often binds ATP pockets .

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